ACT-1016-0707

Insurmountable Antagonism Slow Off-Rate Kinetics Receptor Occupancy

ACT-1016-0707 is a preclinical LPA1 antagonist with insurmountable binding and slow off-rate kinetics, enabling sustained target inhibition even under high endogenous LPA levels. Its optimized non-acidic sulfamide structure overcomes liabilities of earlier leads, offering superior metabolic stability and oral bioavailability. Ideal for fibrosis model validation and as a benchmark reference standard for GPCR pharmacology studies.

Molecular Formula C19H23ClN4O4S
Molecular Weight 438.9 g/mol
Cat. No. B12367300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACT-1016-0707
Molecular FormulaC19H23ClN4O4S
Molecular Weight438.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=CC=C1C2(CN(C2)S(=O)(=O)N)C(=O)NC3=CN=C(C=C3OC)Cl
InChIInChI=1S/C19H23ClN4O4S/c1-12(2)13-6-4-5-7-14(13)19(10-24(11-19)29(21,26)27)18(25)23-15-9-22-17(20)8-16(15)28-3/h4-9,12H,10-11H2,1-3H3,(H,23,25)(H2,21,26,27)
InChIKeyUHFBJBPMIVQTBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACT-1016-0707: A Novel LPA1 Antagonist with Insurmountable Binding Kinetics for Fibrosis Research


ACT-1016-0707 is an orally active, potent, and selective lysophosphatidic acid receptor 1 (LPA1) antagonist under development by Idorsia Pharmaceuticals for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). This small molecule, identified as compound 49 in the discovery program, is characterized by a non-acidic sulfamide moiety that distinguishes it from earlier carboxylic acid-based leads. [1] ACT-1016-0707 exhibits insurmountable LPA1 antagonism with slow off-rate kinetics, a unique binding property that translates into sustained receptor inhibition even in the presence of high local concentrations of the endogenous agonist lysophosphatidic acid (LPA). [2] Preclinical studies have demonstrated robust antifibrotic and anti-inflammatory activity in multiple lung fibrosis models, positioning ACT-1016-0707 as a potential best-in-class LPA1 antagonist for the treatment of fibrotic diseases. [3]

Why ACT-1016-0707 Cannot Be Substituted by Other LPA1 Antagonists: Insurmountable Antagonism and Optimized Pharmacokinetics


LPA1 antagonists are not functionally interchangeable due to substantial differences in binding kinetics, pharmacokinetic profiles, and target engagement properties. ACT-1016-0707 exhibits insurmountable LPA1 antagonism with slow off-rate kinetics, a property that distinguishes it from surmountable LPA1 antagonists and confers superior target inhibition under conditions of high endogenous agonist (LPA) concentration. [1] Early-stage lead compounds in the same discovery program, such as piperidine 3 and azetidine 17, demonstrated liabilities including excessive plasma protein binding, high clearance, and hepatic accumulation via OATP1B1 transport that would preclude clinical development. [2] The replacement of the carboxylic acid side chain with a non-acidic sulfamide moiety in ACT-1016-0707 (compound 49) resulted in a metabolically stable compound with reduced protein binding and optimized oral bioavailability, thereby addressing the shortcomings of its predecessors. [3] These biochemical and pharmacokinetic optimizations are unique to ACT-1016-0707 and cannot be assumed for other LPA1 antagonists.

Quantitative Differentiation of ACT-1016-0707: Head-to-Head Evidence for Procurement Decisions


Insurmountable Antagonism with Slow Off-Rate Kinetics Confers Superior Target Engagement Under High LPA Conditions

ACT-1016-0707 demonstrates insurmountable LPA1 antagonism in vitro, characterized by slow dissociation from the receptor (slow off-rate kinetics). This property enables efficient and sustained inhibition of LPA1 signaling even in the presence of high concentrations of the endogenous agonist lysophosphatidic acid (LPA). [1] In direct side-by-side comparison in a murine skin vascular leakage model (in vivo target engagement assay), ACT-1016-0707 exhibited potent and highly efficient prevention of LPA-induced vascular leakage, while surmountable LPA1 antagonists showed significantly reduced efficacy under the same conditions. [2]

Insurmountable Antagonism Slow Off-Rate Kinetics Receptor Occupancy

Reduced Human Plasma Protein Binding Relative to Early Lead Compound Piperidine 3

Early lead compound piperidine 3 exhibited very high human plasma protein binding, a liability that could limit free drug concentration and therapeutic efficacy. [1] Lead optimization efforts identified ACT-1016-0707 (compound 49) as a potent, less protein-bound alternative. While exact binding percentages are not provided in the abstract, the authors explicitly note that ACT-1016-0707 is 'less protein bound' than piperidine 3. [2]

Plasma Protein Binding Free Fraction Pharmacokinetic Optimization

Improved Metabolic Stability and Oral Bioavailability Through Non-Acidic Sulfamide Scaffold

Replacing the carboxylic acidic side chain of earlier leads with a non-acidic sulfamide moiety in ACT-1016-0707 yielded a potent, metabolically stable, and orally active LPA1 antagonist. [1] This structural modification addressed the metabolic liabilities observed in predecessors and was a key factor in selecting compound 49 for preclinical development. [2]

Metabolic Stability Oral Bioavailability Lead Optimization

Robust Antifibrotic and Anti-Inflammatory Activity in Multiple Preclinical Lung Fibrosis Models

ACT-1016-0707 attenuated proinflammatory and profibrotic signaling in different lung fibrosis models in vitro and demonstrated efficacy in the bleomycin-induced lung fibrosis model in vivo. [1] The compound's antifibrotic activity was observed across multiple experimental systems, including human precision-cut lung slices (PCLS) and the murine bleomycin model. [2]

Pulmonary Fibrosis Bleomycin-Induced Fibrosis Anti-Inflammatory Activity

Optimal Research and Industrial Applications for ACT-1016-0707 Based on Differentiated Evidence


Investigating Insurmountable GPCR Antagonism in Fibrotic Disease Models

ACT-1016-0707 serves as a definitive tool compound for probing the functional consequences of insurmountable GPCR antagonism in vivo. Researchers studying the role of sustained receptor blockade in chronic fibrotic conditions can utilize ACT-1016-0707 to establish a benchmark for target engagement that is resistant to fluctuations in endogenous agonist (LPA) concentration. This application is directly supported by the side-by-side comparison data demonstrating superior prevention of LPA-induced skin vascular leakage relative to surmountable LPA1 antagonists. [1]

Validating LPA1 as a Therapeutic Target in Idiopathic Pulmonary Fibrosis (IPF)

Given its robust antifibrotic and anti-inflammatory activity in the bleomycin-induced lung fibrosis model and in human precision-cut lung slices, ACT-1016-0707 is an ideal candidate for validating LPA1 antagonism as a therapeutic strategy in IPF and other interstitial lung diseases. [1] Procurement of ACT-1016-0707 enables preclinical pharmacology groups to generate translatable efficacy data that can inform clinical development strategies.

Benchmarking Novel LPA1 Antagonists in Pharmacokinetic and Pharmacodynamic Studies

The optimized pharmacokinetic profile of ACT-1016-0707—including reduced plasma protein binding, improved metabolic stability, and oral bioavailability—positions it as a reference standard for evaluating next-generation LPA1 antagonists. [2] Contract research organizations (CROs) and pharmaceutical discovery teams can employ ACT-1016-0707 as a positive control in head-to-head PK/PD comparisons to assess whether new chemical entities offer meaningful advantages over this optimized preclinical candidate.

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